molecular formula C18H21N3O2 B2992479 3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034583-26-9

3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2992479
CAS No.: 2034583-26-9
M. Wt: 311.385
InChI Key: CCKIUVKIXUZLFJ-UHFFFAOYSA-N
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Description

3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine ring, a pyridazine moiety, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Introduction of the Pyridazine Moiety: The pyridazine ring is often introduced via cyclization reactions involving hydrazine derivatives and diketones or ketoesters.

    Coupling Reactions: The final step involves coupling the piperidine and pyridazine moieties with a phenyl group through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the phenyl, piperidine, or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cardiovascular and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1-piperidin-3-ylpropan-1-one: Similar structure but lacks the pyridazine moiety.

    Pyridazin-3(2H)-one derivatives: Share the pyridazine ring but differ in other structural components.

    Piperidine derivatives: Contain the piperidine ring but vary in other substituents.

Uniqueness

3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one is unique due to the combination of the piperidine, pyridazine, and phenyl groups in its structure

Properties

IUPAC Name

3-phenyl-1-(3-pyridazin-3-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(11-10-15-6-2-1-3-7-15)21-13-5-8-16(14-21)23-17-9-4-12-19-20-17/h1-4,6-7,9,12,16H,5,8,10-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKIUVKIXUZLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CC=CC=C2)OC3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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